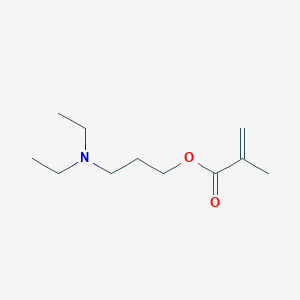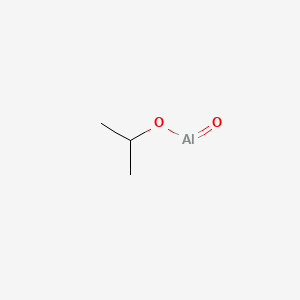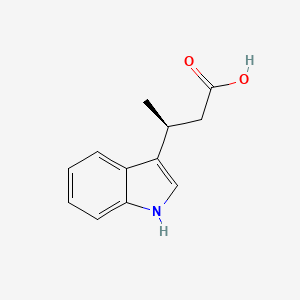
(S)-3-(3-Indolyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1H-Indole-3-yl)butyric acid, also known as indole-3-butyric acid, is a plant hormone belonging to the auxin family. It is a white to light-yellow crystalline solid with the molecular formula C12H13NO2. This compound plays a crucial role in plant growth and development, particularly in root formation and elongation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(1H-Indole-3-yl)butyric acid typically involves the Fischer indole synthesis, which is a chemical reaction that transforms phenylhydrazines and aldehydes or ketones into indoles under acidic conditions . Another method involves the cyclization of ortho-substituted anilines with appropriate functional groups .
Industrial Production Methods: Industrial production of (S)-3-(1H-Indole-3-yl)butyric acid often involves the use of readily available starting materials such as aniline derivatives and aldehydes. The reaction conditions are optimized to achieve high yields and purity. The compound can also be extracted from natural sources like maize and other plant species .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-(1H-Indole-3-yl)butyric acid undergoes various chemical reactions, including:
Oxidation: Conversion to indole-3-acetic acid.
Reduction: Formation of indole-3-butyric alcohol.
Substitution: Halogenation or alkylation at the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides in the presence of a catalyst.
Major Products:
Oxidation: Indole-3-acetic acid.
Reduction: Indole-3-butyric alcohol.
Substitution: Halogenated or alkylated indole derivatives
Applications De Recherche Scientifique
(S)-3-(1H-Indole-3-yl)butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various indole derivatives.
Biology: Plays a significant role in plant tissue culture and micropropagation by promoting root formation.
Industry: Utilized in horticulture as a rooting agent for plant cuttings.
Mécanisme D'action
(S)-3-(1H-Indole-3-yl)butyric acid functions as an auxin precursor in plants. It is converted to indole-3-acetic acid through a peroxisomal β-oxidation process. This conversion is crucial for maintaining auxin homeostasis, which regulates various plant developmental processes such as cell division, differentiation, and elongation . The molecular targets include auxin receptors and transporters that facilitate the movement and action of auxins within plant tissues .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: Another auxin with similar functions but different metabolic pathways.
Indole-3-propionic acid: A compound with antioxidant properties.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness: (S)-3-(1H-Indole-3-yl)butyric acid is unique due to its specific role in root formation and its ability to be converted into indole-3-acetic acid, making it a vital component in plant growth and development .
Propriétés
Numéro CAS |
214541-53-4 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(3S)-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
IKTJMKYSKNYTJM-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](CC(=O)O)C1=CNC2=CC=CC=C21 |
SMILES canonique |
CC(CC(=O)O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)
![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)
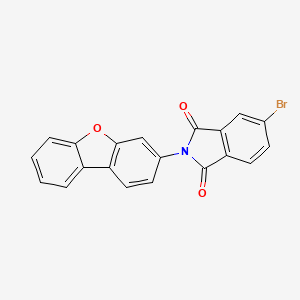
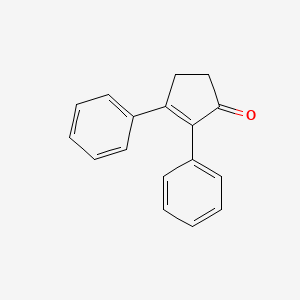
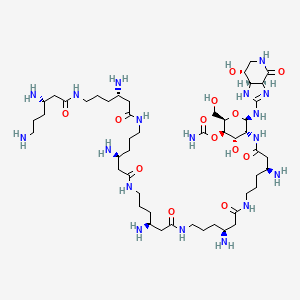
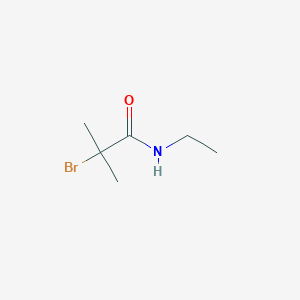
methanone](/img/structure/B14143115.png)
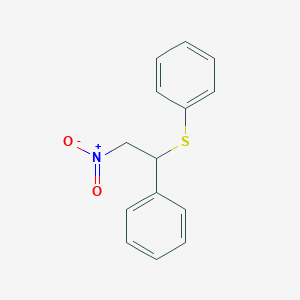
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
